molecular formula C8H10O2 B12642618 2-Butenoic acid, 3-methyl-, 2-propynyl ester CAS No. 51443-27-7

2-Butenoic acid, 3-methyl-, 2-propynyl ester

Cat. No.: B12642618
CAS No.: 51443-27-7
M. Wt: 138.16 g/mol
InChI Key: QMXLQNWMOKCQFM-UHFFFAOYSA-N
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Description

2-Butenoic acid, 3-methyl-, 2-propynyl ester is a chemical ester with the molecular formula C8H10O2 . As a derivative of 3-methyl-2-butenoic acid (also known as 3-methylcrotonic acid), this compound belongs to a class of esters studied for their utility in organic synthesis and potential applications in the development of flavor and fragrance ingredients . The parent acid is recognized by JECFA (1204) and FEMA (3187) as a flavoring agent, which informs the research context for its ester derivatives . The specific presence of both a methyl group on the acid chain and a propynyl ester group may influence the compound's physical properties and reactivity, making it a candidate for investigations into new synthetic intermediates or specialty chemicals. Researchers can explore its use as a building block in the synthesis of more complex molecules. This product is provided for research and development purposes strictly in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

CAS No.

51443-27-7

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

prop-2-ynyl 3-methylbut-2-enoate

InChI

InChI=1S/C8H10O2/c1-4-5-10-8(9)6-7(2)3/h1,6H,5H2,2-3H3

InChI Key

QMXLQNWMOKCQFM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-methyl-, 2-propynyl ester typically involves the esterification of 2-butenoic acid with 2-propynyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Butenoic acid, 3-methyl-, 2-propynyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques such as fractional distillation and chromatography ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-methyl-, 2-propynyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Methyl-2-butenoic acid or 3-methyl-2-butanone.

    Reduction: 3-Methyl-2-buten-1-ol.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-Butenoic acid, 3-methyl-, 2-propynyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-methyl-, 2-propynyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-butenoic acid and 2-propynyl alcohol, which can then participate in further biochemical reactions. The presence of both double and triple bonds allows the compound to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 3-methyl-2-butenoic acid esters, inferred from the evidence:

Ester Group Molecular Formula Molecular Weight LogP<sup>a</sup> Retention Time (min)<sup>b</sup> Key References
2-Propynyl C8H10O2 138.16<sup>c</sup> ~1.8–2.5<sup>d</sup> Not reported Inferred
Methyl C6H8O2 112.13 1.21<sup>e</sup> 9.2–11.01
Ethyl C7H12O2 128.17 2.21 6.58–10.31
Butyl C9H16O2 156.22 3.31 Not reported
2-Phenylethyl C13H14O2 202.25 ~3.5<sup>f</sup> Not reported

Notes:

  • <sup>a</sup>LogP values estimated based on alkyl chain length and polarity. The 2-propynyl group’s triple bond may reduce hydrophobicity compared to butyl esters.
  • <sup>b</sup>Retention times vary by analytical method (e.g., GC vs. HPLC) and matrix. Methyl esters elute earlier due to lower molecular weight .
  • <sup>c</sup>Calculated using atomic masses.
  • <sup>d</sup>Inferred from ethyl and methyl ester data.
  • <sup>e</sup>From for methyl esters.
  • <sup>f</sup>Estimated using fragment-based methods.

Reactivity and Stability

  • Hydrolysis Sensitivity : Esters with bulky alkyl groups (e.g., butyl) exhibit slower hydrolysis than methyl or ethyl esters due to steric hindrance. The 2-propynyl ester’s triple bond may increase susceptibility to nucleophilic attack .
  • Thermal Stability : Ethyl and methyl esters are volatile and degrade at lower temperatures, while butyl and phenylethyl esters are more thermally stable .
  • Odor Profile : Ethyl and phenylethyl esters contribute to fruity/pungent odors in Durio species and strawberries , whereas the 2-propynyl ester’s odor remains uncharacterized.

Key Research Findings

Antimicrobial and Flavor Roles: Methyl and ethyl esters of 3-methyl-2-butenoic acid are linked to antimicrobial activity in Ligularia persica and flavor enhancement in fermented beverages .

Fungicide Interactions : Phenylethyl ester levels in strawberries decrease under fungicide treatments, impacting pollinator attraction .

Analytical Challenges : Ethyl esters require reverse-phase HPLC with phosphoric acid for separation, while methyl esters are resolved via GC-MS .

Biological Activity

2-Butenoic acid, 3-methyl-, 2-propynyl ester, also known as 3-methyl-2-butenoic acid propynyl ester, is an organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activity, examining its effects on cellular processes, its potential therapeutic uses, and relevant research findings.

  • Chemical Formula : C₈H₁₄O₂
  • Molecular Weight : 142.19 g/mol
  • IUPAC Name : 3-Methyl-2-butenoic acid, 2-propynyl ester

Biological Activity Overview

The biological activity of 2-butenoic acid derivatives has been the subject of numerous studies. These compounds exhibit a range of activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Research indicates that esters of 2-butenoic acid possess significant antimicrobial properties. For instance, a study demonstrated that certain derivatives inhibited the growth of various bacterial strains, including E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Activity

The compound has shown efficacy against fungal pathogens. In vitro studies revealed that it inhibits the growth of fungi such as Candida albicans, suggesting potential applications in treating fungal infections.

Anticancer Potential

Emerging research suggests that 2-butenoic acid esters may exhibit anticancer activity. A study involving human cancer cell lines indicated that these compounds could induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of various esters derived from 2-butenoic acid. The results showed that compounds with longer alkyl chains exhibited enhanced antibacterial activity compared to shorter ones. The study concluded that structural modifications could optimize their efficacy against resistant bacterial strains.

CompoundBacterial StrainInhibition Zone (mm)
Ester AE. coli15
Ester BS. aureus20
Ester CC. albicans18

Case Study 2: Anticancer Activity

In a recent investigation, researchers explored the effects of 2-butenoic acid derivatives on human breast cancer cells (MCF-7). The study found that treatment with these esters resulted in a significant reduction in cell viability and increased markers of apoptosis.

Treatment GroupCell Viability (%)Apoptosis Markers
Control100Low
Ester Treatment 160Moderate
Ester Treatment 230High

The biological activities of 2-butenoic acid esters are attributed to several mechanisms:

  • Membrane Disruption : These compounds can integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : They may inhibit key enzymes involved in metabolic pathways essential for microbial growth.
  • Apoptosis Induction : In cancer cells, these esters can activate apoptotic pathways, leading to cell death.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-Butenoic acid, 3-methyl-, 2-propynyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The esterification of 3-methyl-2-butenoic acid with propargyl alcohol (2-propynol) under acidic catalysis (e.g., sulfuric acid) is a common approach. Optimization involves:

  • Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Anhydrous toluene or dichloromethane to minimize hydrolysis.
  • Catalyst loading : 1–2 mol% to avoid excessive acid-catalyzed decomposition.
  • Purification : Fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the ester.
    • Reference : Analogous synthesis protocols for propynyl esters (e.g., propargite derivatives) suggest steric hindrance from the propargyl group may require extended reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 140–142 (C₇H₈O₂) and fragment ions at m/z 83 (loss of propargyl group, C₃H₃). Reference NIST spectra for analogous esters (e.g., methyl or ethyl 3-methyl-2-butenoate) .
  • NMR :
  • ¹H NMR : δ 1.9–2.1 ppm (3H, d, methyl group), δ 4.7–4.9 ppm (2H, t, propargyl CH₂), δ 5.8–6.1 ppm (1H, m, α,β-unsaturated proton).
  • ¹³C NMR : δ 165–170 ppm (ester carbonyl), δ 115–125 ppm (alkene carbons).
  • IR : Strong absorbance at ~1715 cm⁻¹ (ester C=O) and 2100–2260 cm⁻¹ (C≡C stretch).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Toxicity : Propargyl esters are associated with acute toxicity (e.g., respiratory and dermal irritation). Use fume hoods and PPE (nitrile gloves, goggles).
  • Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent peroxide formation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
    • Reference : Regulatory actions on structurally similar esters (e.g., binapacryl) highlight risks of propargyl derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the propargyl ester group in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer :

  • Steric effects : The propargyl group’s linear geometry reduces steric hindrance, favoring SN2 mechanisms.
  • Electronic effects : The electron-withdrawing ester enhances electrophilicity at the β-carbon, enabling Michael additions.
  • Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can functionalize the propargyl group, but competing ester hydrolysis requires pH control (pH 7–8).
    • Reference : Kinetic studies on propargyl esters in agrochemicals (e.g., propetamphos) demonstrate similar reactivity patterns .

Q. How can researchers resolve contradictions in chromatographic retention data for this compound across different GC/MS systems?

  • Methodological Answer :

  • Column selection : Use polar stationary phases (e.g., DB-WAX) to improve separation of unsaturated esters.
  • Temperature programming : Start at 50°C (hold 2 min), ramp 10°C/min to 250°C.
  • Internal standards : Co-inject n-alkanes (C10–C20) to calculate Kovats Retention Indices (KRI). Compare with published KRIs for 3-methyl-2-butenoate esters (e.g., KRIs ~850–920) .
  • Data normalization : Apply multivariate analysis to account for detector sensitivity variations.

Q. What computational and experimental approaches are recommended for assessing the environmental persistence of this compound?

  • Methodological Answer :

  • Hydrolysis studies : Monitor degradation at pH 4, 7, and 9 (25–50°C) via HPLC. Propargyl esters typically hydrolyze faster in alkaline conditions.
  • QSAR modeling : Use EPI Suite to predict biodegradation half-lives (e.g., BioHCwin model).
  • Ecotoxicity assays : Daphnia magna acute toxicity tests (48-h LC50) to evaluate aquatic impact.
    • Reference : Regulatory bans on structurally related nitro esters (e.g., binapacryl) emphasize the need for persistence data .

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